Diethyl methylenedicarbamate

Description

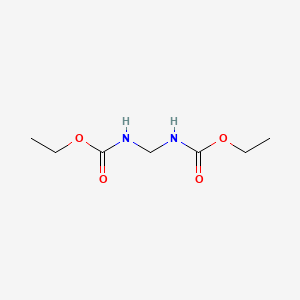

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl N-[(ethoxycarbonylamino)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c1-3-12-6(10)8-5-9-7(11)13-4-2/h3-5H2,1-2H3,(H,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPOJWMZYOMAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCNC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190420 | |

| Record name | Carbamic acid, methylenebis-, diethyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3693-53-6 | |

| Record name | C,C′-Diethyl N,N′-methylenebis[carbamate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3693-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl methylenedicarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003693536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylenediurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, methylenebis-, diethyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl methylenedicarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl methylenedicarbamate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6BB652P9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Diethyl Methylenedicarbamate and Its Derivatives

Direct Synthetic Approaches for Diethyl Methylenedicarbamate

The most direct route to this compound involves the reaction between ethyl carbamate (B1207046) and an aldehyde precursor, typically formaldehyde (B43269), which provides the central methylene (B1212753) bridge.

Condensation Reactions Involving Ethyl Carbamate and Aldehyde Precursors

The fundamental approach for synthesizing this compound is the condensation reaction of two equivalents of ethyl carbamate with one equivalent of formaldehyde. This reaction creates the characteristic N-CH₂-N bond, linking the two carbamate moieties.

Role of Catalytic Systems in this compound Synthesis

Acid catalysis is crucial for efficiently promoting the condensation reaction between ethyl carbamate and formaldehyde. While various acid catalysts can be employed, studies on analogous systems, such as the synthesis of methylene diphenyl-4,4′-dicarbamate (MDC), have shown that solid acid catalysts are particularly effective. researchgate.netresearchgate.net

Heterogeneous catalysts like Hβ zeolite have demonstrated good catalytic activity for this type of condensation. researchgate.netresearchgate.net The efficacy of these catalysts is often linked to the presence of surface Lewis acid sites with high acid strength, which activate the aldehyde's carbonyl group, facilitating the nucleophilic attack by the carbamate. researchgate.net The use of solid acids offers significant advantages, including easier separation from the reaction mixture and the potential for catalyst regeneration and reuse, aligning with principles of green chemistry. researchgate.netresearchgate.net For instance, Hβ zeolite catalysts used in MDC synthesis could be regenerated by simple calcination with no significant loss of activity over multiple cycles. researchgate.net

Optimized Reaction Conditions and Solvent Systems

The selection of appropriate reaction conditions and solvent systems is critical for maximizing the yield and purity of this compound. Research on the analogous synthesis of MDC from methyl N-phenylcarbamate and formaldehyde provides valuable insights into optimizing these parameters. researchgate.net

Solvent Choice: The solvent has a pronounced effect on catalytic activity. Protic solvents, such as methanol (B129727) or water, have been found to be detrimental to the reaction, likely due to their interaction with the catalyst or reaction intermediates. researchgate.net In contrast, aprotic solvents are preferred, with dimethyl carbonate (DMC) being identified as a highly suitable reaction medium. researchgate.net

Temperature and Stoichiometry: Reaction temperature is a key variable. For the Hβ-catalyzed condensation to form MDC, an optimal temperature of 160 °C was identified. researchgate.net The molar ratio of reactants also plays a crucial role. An excess of the carbamate relative to the aldehyde is typically used to drive the reaction towards the dicarbamate product. In the optimized MDC synthesis, a reactant molar ratio of n(DMC)/n(MPC)/n(HCHO) of 50:1:0.25 was found to be effective, yielding 76.4% of the desired product. researchgate.net

Synthetic Routes to Substituted Methylene Dicarbamate Analogues

The core methylene dicarbamate structure can be readily functionalized by employing different aldehyde precursors or by using alternative synthetic strategies, leading to a variety of substituted analogues.

Preparation of Aryl-Substituted Diethyl Methylenedicarbamates

Aryl-substituted derivatives are synthesized by replacing formaldehyde with an aromatic aldehyde in the condensation reaction with ethyl carbamate. This approach directly incorporates an aryl group onto the methylene bridge, yielding an Ar-CH-(NHCO₂Et)₂ structure.

The synthesis involves the reaction of a substituted benzaldehyde (B42025) with two equivalents of ethyl carbamate, typically under acid catalysis. This reaction is exemplified by the synthesis of various 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, where different aromatic aldehydes are condensed with dimedone. semanticscholar.orgchimicatechnoacta.ru Although the nucleophile is different, the principle of using an aromatic aldehyde to create an aryl-substituted methylene bridge is directly applicable. In these syntheses, copper oxide (CuO) nanoparticles have been used as an effective and recyclable heterogeneous catalyst under solvent-free grinding conditions, showcasing a green chemistry approach. semanticscholar.orgchimicatechnoacta.ru

Table 1: Examples of Aryl-Substituted Methylene Bis-Compounds Synthesized via Aldehyde Condensation This table is illustrative of the principle, using dimedone as the nucleophile as described in the literature.

| Aldehyde Precursor | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | CuO Nanoparticles | 92 | semanticscholar.org |

| 4-Chlorobenzaldehyde | CuO Nanoparticles | 96 | semanticscholar.org |

| 4-Methylbenzaldehyde | CuO Nanoparticles | 94 | semanticscholar.org |

| 4-Methoxybenzaldehyde | CuO Nanoparticles | 90 | semanticscholar.org |

| 4-Nitrobenzaldehyde | CuO Nanoparticles | 88 | semanticscholar.org |

Synthesis of Other Functionalized this compound Derivatives

Beyond simple aryl substitution, a variety of other functional groups can be incorporated into the dicarbamate structure using different starting materials and synthetic routes.

One effective strategy involves the carbonylation of diamines with ethyl carbamate. For example, m-xylylene dicarbamate (XDC) has been synthesized efficiently from the reaction of m-xylylene diamine (XDA) with ethyl carbamate. acs.org This reaction is catalyzed by hierarchical titanium silicalite-1 (TS-1) catalysts. This method is notable as it creates a dicarbamate where the methylene units are part of a larger, functional xylylene backbone. The synthesis demonstrates high conversion and yield under optimized conditions. acs.org

Table 2: Synthesis of m-Xylylene Dicarbamate (XDC) over HTS-1 Catalyst

| Reaction Time (h) | XDA Conversion (%) | XDC Yield (%) | Catalyst | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| 1 | - | 61.3 | TS-1-(3) | 200 | acs.org |

| 6 | 100 | 88.5 | TS-1-(3) | 200 | acs.org |

Other advanced methods for creating functionalized derivatives can involve the chemoenzymatic synthesis of complex structures, such as UDP-N-acetylmuramic acid (UDP-NAM) derivatives, which are vital for probing bacterial cell wall biosynthesis. nih.govnih.gov These methods allow for the introduction of diverse functionalities at various positions on the core molecule, highlighting the versatility of synthetic strategies for producing highly specialized carbamate compounds. nih.govnih.gov

Scalable and Sustainable Synthetic Methodologies for this compound Production

The industrial-scale synthesis of this compound, while not extensively detailed in publicly available literature, can be approached through the lens of established green and scalable chemical manufacturing principles. These methodologies prioritize efficiency, safety, waste reduction, and the use of renewable or less hazardous materials, moving away from traditional synthetic routes that may involve toxic reagents and generate significant waste. Modern approaches focus on catalytic systems, continuous processing, and the use of environmentally benign solvents and reagents.

A significant advancement in the sustainable production of related carbamate compounds involves the use of continuous flow reactors. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to more consistent product quality and higher yields. For instance, carbon dioxide-based flow synthesis has been successfully employed for the preparation of other carbamates, achieving yields of 45-92% with significantly reduced reaction times—often down to 50 minutes compared to several hours in traditional batch processes. smolecule.com This approach utilizes carbon dioxide, a renewable and non-toxic C1 source, in combination with amines and alkyl halides, showcasing a greener alternative to hazardous reagents like phosgene. smolecule.com

The development of robust and recyclable catalysts is another cornerstone of sustainable chemical production. For reactions involving carbamates, both homogeneous and heterogeneous catalysts have been investigated to enhance reaction rates and selectivity. In processes analogous to dicarbamate synthesis, acidic catalysts are known to effectively promote the condensation reaction. smolecule.com Heterogeneous catalysts, in particular, offer significant advantages for scalable production as they can be easily separated from the reaction mixture and reused, minimizing waste and reducing production costs. For example, silanol-rich materials like MCM-41 have demonstrated high efficacy in related dicarbamate syntheses, achieving yields of up to 92.6% by providing surface hydroxyl groups that activate the reactants. smolecule.com

In the context of producing this compound from its likely precursors, ethyl carbamate and a formaldehyde source, several green chemistry principles can be applied. The ethanolysis of ethyl carbamate to produce diethyl carbonate, a related process, has been optimized using heterogeneous catalysts such as supported magnesium oxide (MgO/γ-Al₂O₃). rsc.org This research demonstrated a significant boost in yield (up to 52.1%) in a fixed-bed reactor, highlighting the potential for such catalytic systems in scalable production. rsc.org

Furthermore, the use of supercritical fluids, such as supercritical ethanol (B145695), presents a catalyst-free and sustainable method for related reactions. In the synthesis of diethyl carbonate from ethyl carbamate, supercritical ethanol acts as both a solvent and a reactant, leading to satisfactory yields in a remarkably short reaction time without the need for a catalyst. rhhz.net This approach simplifies downstream processing and eliminates catalyst-related costs and waste streams. rhhz.net

The choice of solvent is another critical factor in developing sustainable synthetic methodologies. The trend is to move away from volatile and toxic organic solvents towards greener alternatives. nih.gov Water, ionic liquids, and biodegradable solvents are increasingly being explored. nih.govwhiterose.ac.uk For many industrial processes, minimizing or eliminating solvents altogether (solvent-free reactions) represents the ideal scenario from both an environmental and economic perspective. nih.gov

To illustrate the potential for scalable and sustainable synthesis, the table below outlines key parameters and findings from research on related carbamate and carbonate syntheses, which can inform the development of processes for this compound.

| Methodology | Reactants/Catalyst | Key Findings | Relevance to this compound Synthesis |

| Continuous Flow Synthesis | CO₂, Amines, Alkyl Halides | Yields: 45-92%; Reaction Time: ~50 min smolecule.com | Offers a highly efficient and scalable method for the carbamate formation step, potentially adaptable for the reaction of ethyl carbamate. |

| Heterogeneous Catalysis | Ethyl Carbamate, Ethanol / MgO/γ-Al₂O₃ | DEC Yield: 52.1%; High Selectivity rsc.org | Demonstrates the feasibility of using robust, reusable solid catalysts for reactions involving ethyl carbamate, a key precursor. |

| Heterogeneous Catalysis | Aldehyde, Carbamate / MCM-41 | Yield: 92.6%; Complete Conversion smolecule.com | Shows the effectiveness of mesoporous silica (B1680970) catalysts in activating reactants for dicarbamate formation. |

| Supercritical Fluid Synthesis | Ethyl Carbamate, Supercritical Ethanol | DEC Yield: 22.9%; Catalyst-free rhhz.net | Provides a green, catalyst-free alternative that simplifies the process and reduces waste. |

| Green Solvent Use | Various | Reduced environmental impact, potential for recycling nih.govwhiterose.ac.uk | The principles of solvent selection can be applied to minimize the environmental footprint of the entire production process. |

Chemical Reactivity and Reaction Mechanisms of Diethyl Methylenedicarbamate

Reactivity at the Methylene (B1212753) Bridge

The methylene bridge in diethyl methylenedicarbamate is a key site for chemical reactions. Its reactivity is influenced by the two adjacent nitrogen atoms of the carbamate (B1207046) groups.

The carbon atom of the methylene bridge is susceptible to nucleophilic attack. This reactivity is a consequence of the electron-withdrawing nature of the two adjacent carbamate groups, which makes the methylene protons acidic and the carbon atom electrophilic. While direct nucleophilic substitution on the methylene carbon of this compound itself is not extensively documented in the provided search results, the synthesis of related dicarbamates involves the reverse process: a nucleophilic attack by the carbamate nitrogen on an aldehyde's carbonyl carbon, followed by elimination of water to form the methylene bridge. smolecule.com This suggests that the methylene carbon can be an electrophilic center.

In analogous systems like diethyl malonate, the enolate formed by deprotonation at the methylene carbon is a potent nucleophile that readily reacts with various electrophiles. vaia.comsiue.edu This highlights the ability of the methylene group situated between two electron-withdrawing groups to participate in substitution reactions.

The hydrogen atoms on the methylene bridge of this compound are considered "active" due to their position between two electron-withdrawing carbamate groups. This positioning increases the acidity of these protons, facilitating the formation of a carbanion upon treatment with a suitable base.

While specific studies on carbanion formation from this compound were not found, extensive research on related β-dicarbonyl compounds, such as diethyl malonate and ethyl acetoacetate, provides a strong model for this reactivity. siue.eduaklectures.compressbooks.pub In these systems, the methylene protons are acidic enough to be removed by bases like sodium ethoxide, forming a resonance-stabilized enolate ion. siue.edu This enolate is a soft nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, most notably alkylation with alkyl halides. siue.eduaklectures.com The presence of two carbonyl groups effectively stabilizes the negative charge on the central carbon atom through resonance. siue.edu

This principle of active methylene hydrogen reactivity is fundamental to classic synthetic methodologies like the malonic ester synthesis, which allows for the preparation of substituted carboxylic acids. pressbooks.pubmasterorganicchemistry.com

Reactivity of the Carbamate Moieties

The two carbamate moieties in this compound offer additional sites for chemical transformations. The reactivity of these groups is analogous to that of other esters and amides. nih.gov

The carbonyl carbons of the carbamate groups are electrophilic and can be attacked by nucleophiles. pressbooks.pubncert.nic.iniitk.ac.in This reactivity is a general feature of carbonyl compounds. ncert.nic.in The polarization of the carbon-oxygen double bond results in a partial positive charge on the carbon atom, making it susceptible to attack by electron-rich species. ncert.nic.iniitk.ac.in

In the context of carbamates, this can lead to substitution reactions where the ethoxy group is displaced. For example, in the Krapcho decarboxylation, which applies to esters with a β-electron-withdrawing group, a nucleophile (often a halide ion) attacks the methyl or ethyl group of the ester in an SN2 fashion, but a related mechanism can involve nucleophilic attack at the carbonyl carbon. wikipedia.org The reactivity of the carbonyl carbon in carbamates is a key aspect of their chemistry, enabling their use as protecting groups for amines and as precursors in the synthesis of other molecules. nih.gov

The Hard-Soft Acid-Base (HSAB) theory can be applied to predict the reactivity of ambident electrophiles like dialkyl carbonates, which are structurally related to the carbamate ester portion of this compound. core.ac.ukunive.it The carbonyl carbon is considered a "hard" electrophilic center, while the alkyl carbons of the ester are "soft" electrophilic centers. core.ac.uk Hard nucleophiles tend to attack the hard carbonyl carbon, leading to acylation, while soft nucleophiles favor reaction at the soft alkyl carbon, resulting in alkylation. core.ac.ukunive.it

This compound can undergo hydrolysis, typically under acidic or basic conditions, to break down the carbamate linkages. Hydrolysis of the ester groups would yield the corresponding dicarboxylic acid, which is a derivative of malonic acid. masterorganicchemistry.com

Malonic acid and its derivatives are known to undergo decarboxylation upon heating, where a molecule of carbon dioxide is lost. pressbooks.pubmasterorganicchemistry.com This process is particularly facile for β-keto acids and malonic acids because the reaction can proceed through a stable, six-membered cyclic transition state, leading to the formation of an enol intermediate that then tautomerizes. pressbooks.pubmasterorganicchemistry.com

In a study on the hydrolysis of diethyl 2-(perfluorophenyl)malonate, a related compound, it was found that hydrolysis under both acidic and basic conditions was accompanied by complete decarboxylation, yielding 2-(perfluorophenyl)acetic acid instead of the expected dicarboxylic acid. nih.gov This suggests that the dicarboxylic acid intermediate is thermally unstable and readily loses CO₂. nih.gov This propensity for decarboxylation is a key feature of the chemistry of malonic acid derivatives. masterorganicchemistry.com

Oxidative and Reductive Transformations of this compound

Information regarding specific oxidative and reductive transformations of the parent this compound is limited in the provided search results. However, general principles of organic chemistry and information on related compounds allow for predictions of its behavior.

Oxidative Transformations

The methylene bridge, being activated by two nitrogen atoms, could potentially be a site for oxidation. However, the carbamate groups themselves are generally stable to oxidation. In a related compound, diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate, oxidation is mentioned to potentially yield quinones or other oxidized derivatives, though this is likely due to the substituted phenyl ring. smolecule.com The application of various oxidative transformations is a common strategy in the structure elucidation of complex natural products. nih.gov

Reductive Transformations

The carbonyl groups of the carbamate moieties can be targeted for reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters and amides. smolecule.compressbooks.pubsaskoer.ca The reduction of an ester typically yields a primary alcohol. pressbooks.pub In the case of diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate, it is stated that it can be reduced to the corresponding amines or alcohols using reagents like lithium aluminum hydride or sodium borohydride. smolecule.com The reduction of carbonyl compounds is a fundamental transformation in organic synthesis. iitk.ac.in The use of spinel-based catalysts for oxidative and reductive transformations of biomass-derived molecules is an area of active research, highlighting the importance of these reactions in green chemistry. rsc.org Similarly, palladium catalysts are used for hydrogenation reactions, which are a form of reduction. rsc.org

Cyclization and Ring-Forming Reactions Involving this compound Analogues

Analogues of this compound, which feature the core carbamate functional group, are versatile precursors in the synthesis of a wide array of heterocyclic compounds. These transformations often proceed through intramolecular cyclization reactions, which can be triggered by various catalytic systems or reaction conditions. A key reactive intermediate in many of these cyclizations is the N-acyliminium ion, which provides a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Research has demonstrated the utility of carbamate analogues in constructing saturated and unsaturated heterocyclic rings of varying sizes. These reactions are valuable in synthetic organic chemistry, particularly for creating scaffolds found in natural products and pharmaceutically active molecules. openmedicinalchemistryjournal.comnih.gov The reactivity of the carbamate moiety and the ability to generate transient electrophilic species like N-acyliminium ions are central to these synthetic strategies. ineosopen.orgnih.govarkat-usa.org

Intramolecular Cyclization of N-Substituted Carbamates

One significant class of reactions involves the intramolecular cyclization of N-substituted carbamates with various nucleophiles to form functionalized cyclic compounds. For instance, N-alkyl-N-benzyloxy carbamates have been shown to undergo facile intramolecular cyclization with carbon nucleophiles. nih.govnih.gov This methodology allows for the synthesis of five, six, and even seven-membered protected cyclic hydroxamic acids in good to excellent yields. nih.govnih.gov The reaction is typically initiated by a strong base, such as lithium hexamethyldisilazide (LHMDS), which generates a carbanion that subsequently attacks the electrophilic carbonyl carbon of the carbamate group. nih.gov

A representative example is the cyclization of an N-benzyloxy carbamate bearing a pendant sulfone group. nih.gov Treatment of the starting material with LHMDS at low temperatures leads to the formation of a five-membered cyclic hydroxamic acid derivative in high yield. nih.gov This transformation highlights the efficiency of intramolecular cyclization as a ring-forming strategy.

| Reactant | Product | Reagent | Temperature (°C) | Yield (%) | Reference |

| N-benzyloxy carbamate 2a | Benzyl protected five-membered cyclic hydroxamic acid 3a | LHMDS | -78 | 97 | nih.gov |

| N-benzyloxy carbamate 2f | Cyclized product 3f and dimer 5f | LHMDS | 0 | 31.9 (3f), 59.7 (5f) | nih.gov |

Gold-Catalyzed Oxycyclization of Allenic Carbamates

Another powerful method for ring construction involves the gold-catalyzed oxycyclization of allenic carbamates. This approach provides an efficient route to 1,3-oxazin-2-ones, which are important heterocyclic motifs. beilstein-journals.org The reaction proceeds via an intramolecular attack of the carbamate oxygen onto the gold-activated allene. This process can be highly efficient, even allowing for the double cyclization of a bis(allenic carbamate) to furnish a bis(6-methylene-1,3-oxazinan-2-one). beilstein-journals.org

The mechanism is believed to involve the coordination of the gold catalyst to the allene, which activates it towards nucleophilic attack. The subsequent intramolecular oxycyclization can proceed through different pathways (e.g., 6-endo-dig or 6-exo-dig), leading to the formation of the six-membered ring. beilstein-journals.org

| Starting Material | Product | Catalyst | Notes | Reference |

| Allenic carbamates 2 | 1,3-oxazinan-2-ones 3 | Gold catalyst | General transformation | beilstein-journals.org |

| Bis(allenic carbamate) 2g | Bis(6-methylene-1,3-oxazinan-2-one) 3g | Gold catalyst | Two-fold cyclization | beilstein-journals.org |

Cyclizations Involving N-Acyliminium Ion Intermediates

The in-situ generation of N-acyliminium ions from carbamate analogues is a cornerstone of many cyclization reactions. ineosopen.orgarkat-usa.org These highly reactive electrophilic species can be trapped by a wide range of intramolecular nucleophiles, including alkenes, alkynes, and aromatic systems, to forge new C-C bonds and construct polycyclic frameworks. arkat-usa.org

N-acyliminium ions can be generated from various precursors, such as α-hydroxy- or α-alkoxy-substituted carbamates, through treatment with a Lewis acid or protic acid. ineosopen.org The subsequent intramolecular reaction of the N-acyliminium ion with a tethered nucleophile leads to the formation of a new ring. This strategy has been successfully applied to the synthesis of various nitrogen-containing heterocyclic systems, including piperidine (B6355638) derivatives. beilstein-journals.org

For example, six-membered N-acyliminium ions, generated via an "indirect cation pool" method, react with various nucleophiles to afford disubstituted piperidine derivatives with high diastereoselectivity. beilstein-journals.org The stereochemical outcome of these reactions can often be predicted and controlled, making this a valuable tool in stereoselective synthesis. beilstein-journals.org

| N-Acyliminium Ion Precursor | Nucleophile | Product | Key Features | Reference |

| 6-Methyl-substituted N-acyliminium cation C6 | Various nucleophiles | cis-Disubstituted piperidines | High diastereoselectivity | beilstein-journals.org |

| N,O-bis-TMS pyroglutamic acid | Aldehydes | Fused meso-1,3,5-oxadiazines | Diastereoselective oxa-cyclisation | researchgate.net |

Spectroscopic Characterization and Structural Elucidation of Diethyl Methylenedicarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The structure of Diethyl methylenedicarbamate (C₇H₁₄N₂O₄) suggests a symmetrical molecule, which simplifies its predicted NMR spectra. Analysis of the chemical environments allows for the prediction of chemical shifts (δ), splitting patterns (multiplicity), and integral values.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show four distinct signals corresponding to the chemically non-equivalent protons in the molecule.

Ethyl Protons: The two ethyl groups (-OCH₂CH₃) are equivalent due to the molecule's symmetry. The methyl protons (-CH₃) would appear as a triplet, coupled to the adjacent methylene (B1212753) protons. The methylene protons (-OCH₂) would appear as a quartet, coupled to the methyl protons. The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom. tau.ac.ilwisc.edu

Methylene Bridge Protons: The central methylene bridge protons (-NH-CH₂-NH-) are expected to appear as a triplet, coupled to the two neighboring N-H protons.

Amide Protons: The two amide protons (-NH) are chemically equivalent and would likely present as a broad triplet, coupled to the methylene bridge protons. The broadness of this peak is typical for protons attached to nitrogen due to quadrupolar relaxation and potential chemical exchange. tau.ac.il

Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -O-CH₂-CH₃ | ~1.2 | Triplet (t) | 6H |

| -O-CH₂ -CH₃ | ~4.1 | Quartet (q) | 4H |

| -NH-CH₂ -NH- | ~4.5 - 5.0 | Triplet (t) | 2H |

Carbon-13 (¹³C) NMR Spectroscopy: In a proton-decoupled ¹³C NMR spectrum, four distinct signals are predicted, corresponding to the four unique carbon environments in the molecule. pressbooks.pubsavemyexams.com

Carbonyl Carbon: The carbamate (B1207046) carbonyl carbon (C=O) is the most deshielded and will appear furthest downfield. pressbooks.puboregonstate.edu

Ethyl Group Carbons: The two carbons of the ethyl group (-OCH₂CH₃) will give two separate signals. The carbon directly attached to the oxygen (-OCH₂) will be more deshielded than the terminal methyl carbon (-CH₃). oregonstate.eduwisc.edu

Methylene Bridge Carbon: The central methylene carbon (-NH-CH₂-NH-) will appear in the aliphatic region, shifted downfield due to the attachment of two nitrogen atoms.

Predicted ¹³C NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -O-CH₂-CH₃ | ~14 |

| -NH-CH₂ -NH- | ~50 - 60 |

| -O-CH₂ -CH₃ | ~61 |

Although specific advanced NMR studies on this compound are not documented in the available literature, the utility of such techniques for this molecule can be postulated. The rotation around the C-N amide bonds in carbamates can be restricted, potentially leading to the existence of different conformers.

Variable-temperature (VT) NMR experiments could be employed to study this dynamic process. At low temperatures, the rotation might be slow enough on the NMR timescale to resolve separate signals for different conformers. As the temperature increases, these signals would broaden and coalesce into a single averaged signal. Such a study would provide valuable thermodynamic data about the rotational energy barrier.

Furthermore, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could elucidate the spatial proximity of protons, confirming through-space correlations and helping to establish the preferred three-dimensional conformation of the molecule in solution.

Infrared (IR) Spectroscopy for Functional Group Analysis and Molecular Recognition Studies

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of this compound is expected to be dominated by absorptions from its carbamate functional groups. Key vibrational modes include the N-H stretch, the C=O (carbonyl) stretch, and C-O stretches. ucla.edu

The precise frequencies of these bands are sensitive to the molecule's environment. In complexation studies, where this compound might act as a ligand to a metal ion or a guest to a host molecule, shifts in these vibrational frequencies would provide direct evidence of interaction. For instance, coordination of a metal ion to the carbonyl oxygen would typically weaken the C=O bond, causing its stretching frequency to decrease (a redshift).

The N-H and C=O groups in this compound make it both a hydrogen bond donor and acceptor. In the solid state or in concentrated solutions, intermolecular hydrogen bonding is expected to occur, primarily between the N-H of one molecule and the C=O of another. oup.com

This interaction significantly affects the vibrational frequencies:

N-H Stretching: In a non-hydrogen-bonded (dilute, non-polar solvent) state, the N-H stretch would appear as a relatively sharp band around 3400-3450 cm⁻¹. In a hydrogen-bonded state, this band broadens and shifts to a lower frequency (e.g., 3200-3300 cm⁻¹). ucla.edu

C=O Stretching: The carbonyl stretch is particularly sensitive. In the absence of hydrogen bonding, it is expected around 1720-1740 cm⁻¹. When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O bond is slightly elongated and weakened, resulting in a shift to a lower frequency (e.g., 1680-1700 cm⁻¹). oup.comacs.org

Observing these shifts between different phases (solid vs. solution) or upon changing solvent polarity provides clear evidence of hydrogen bonding interactions.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Notes |

|---|---|---|---|

| N-H Stretch | -NH- | 3200 - 3450 | Broad in H-bonded state; sharp in free state. |

| C-H Stretch | -CH₂-, -CH₃ | 2850 - 3000 | Aliphatic C-H stretches. |

| C=O Stretch | Carbamate | 1680 - 1740 | Strong absorption; position sensitive to H-bonding. |

| N-H Bend | -NH- | 1510 - 1550 | Amide II band. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and elucidation of structural components. For this compound (C₇H₁₄N₂O₄), the molecular weight is 190.10 g/mol . In a high-resolution mass spectrum, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed at an m/z value corresponding to this mass.

Under electron ionization (EI), the molecular ion would undergo fragmentation. The fragmentation pattern of carbamates is often characterized by specific cleavage points. nih.govnih.govqscience.com For this compound, plausible fragmentation pathways include:

Alpha-cleavage: Cleavage of bonds adjacent to the nitrogen atoms.

Loss of the ethoxy group: Fragmentation leading to the loss of an ethoxy radical (•OCH₂CH₃), resulting in an ion at m/z 145.

Loss of ethanol (B145695): Rearrangement followed by the elimination of a neutral ethanol molecule (CH₃CH₂OH), yielding an ion at m/z 144.

Cleavage of the C-N bond: Scission of the bond between the carbonyl group and the nitrogen.

Central methylene bridge cleavage: Cleavage through the central -NH-CH₂-NH- linker, which could lead to various smaller fragments. A common fragmentation for carbamates involves the loss of isocyanate species. nih.gov

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 190 | [C₇H₁₄N₂O₄]⁺ | Molecular Ion [M]⁺ |

| 145 | [M - OCH₂CH₃]⁺ | •OCH₂CH₃ |

| 116 | [M - CH₃CH₂OC(O)]⁺ | •C(O)OCH₂CH₃ |

| 88 | [H₂N-C(O)OCH₂CH₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

The structure of this compound, EtO-C(=O)-NH-CH₂-NH-C(=O)-OEt, contains two isolated carbamate groups. The carbamate functional group, -O-C(=O)-N-, is the principal chromophore. The electronic structure of this group involves sigma (σ) bonds, pi (π) bonds within the carbonyl group, and non-bonding (n) lone pair electrons on the oxygen and nitrogen atoms. The interaction and delocalization of these electrons, particularly the lone pair on the nitrogen atom with the carbonyl π-system, influence the electronic transitions. nih.gov

The UV-Vis spectrum of a simple, non-conjugated carbamate is expected to be dominated by two main types of electronic transitions:

n → π* (n-to-pi-star) Transition: This transition involves the excitation of an electron from a non-bonding molecular orbital (n), primarily located on the carbonyl oxygen, to an anti-bonding π* molecular orbital of the C=O double bond. These transitions are typically weak, with low molar absorptivity (ε) values, generally less than 2000 L·mol⁻¹·cm⁻¹. libretexts.org For simple carbonyl compounds like ketones, this transition occurs around 270-300 nm. masterorganicchemistry.com In carbamates, the n → π* transition is also observed and can be detected by techniques like circular dichroism, often appearing in the 210-220 nm range. nih.gov This transition is characteristically sensitive to the polarity of the solvent. libretexts.org

π → π* (pi-to-pi-star) Transition: This transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are generally much more intense (higher molar absorptivity) than n → π* transitions. libretexts.org For isolated carbonyl groups, this transition occurs at higher energies, typically in the vacuum UV region (below 200 nm), and may not always be observable with standard UV-Vis spectrophotometers.

Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for predicting the UV-Vis spectra, including the maximum absorption wavelength (λmax) and oscillator strengths (related to intensity), for molecules where experimental data is scarce. medcraveonline.comscielo.org.zaresearchgate.netlmaleidykla.lt Such calculations for simple carbamates would provide more precise theoretical values for the electronic transitions in this compound.

The following table summarizes the expected electronic transitions for the isolated carbamate chromophore present in this compound, based on established data for analogous functional groups.

| Expected Electronic Transition | Typical Wavelength Range (λmax) | Typical Molar Absorptivity (ε) | Associated Orbitals | Notes |

| n → π | ~210 - 230 nm | Low (< 2000 L·mol⁻¹·cm⁻¹) | Excitation from non-bonding (n) orbital on carbonyl oxygen to anti-bonding (π) orbital of C=O | Weak, symmetry-forbidden transition. Sensitive to solvent polarity (blue shift in polar solvents). libretexts.org |

| π → π | < 200 nm | High (> 10,000 L·mol⁻¹·cm⁻¹) | Excitation from bonding (π) orbital to anti-bonding (π) orbital of C=O | Strong, allowed transition. Generally occurs in the vacuum UV region for isolated chromophores. libretexts.org |

Computational and Theoretical Studies of Diethyl Methylenedicarbamate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. ekb.eg DFT is a popular method for calculating the properties of molecules due to its balance of accuracy and computational cost.

Geometry Optimization and Conformational Prediction

Geometry optimization is a computational process that aims to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. arxiv.org This stable, low-energy arrangement is known as the equilibrium geometry. For flexible molecules like Diethyl methylenedicarbamate, which have rotatable bonds, multiple energy minima, or conformers, may exist. Conformational analysis involves identifying these different stable conformations and determining their relative energies. mdpi.com This is crucial as the conformation of a molecule can significantly influence its physical properties and reactivity.

A comprehensive search of scientific literature did not yield specific studies focused on the geometry optimization or conformational prediction of this compound using DFT. However, related studies on more complex structures, such as Diethyl phenylenebis(methylene)dicarbamates, have utilized DFT calculations (specifically the B3LYP/6-31+G** level of theory) to determine their most stable conformers by systematically twisting key torsion angles and optimizing the geometry of each resulting structure. scielo.br

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. wikipedia.orgossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com

The energy difference between these two orbitals is known as the HOMO-LUMO gap. wikipedia.org This gap is a critical parameter that provides insights into a molecule's kinetic stability, chemical reactivity, and optical properties. ekb.eg A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily excited. wikipedia.org

No specific published data detailing the analysis of frontier molecular orbitals or the calculated HOMO-LUMO energy gap for this compound were found in the reviewed literature.

Molecular Dynamics and Conformational Exploration

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. arxiv.orgmddbr.eu The atoms and molecules are allowed to interact for a fixed period, providing a view of the dynamic evolution of the system. MD simulations are particularly useful for exploring the different conformations a molecule can adopt in various environments (e.g., in a solvent) and understanding the flexibility and dynamic behavior that are not apparent from static models. rsc.org This technique can reveal how a molecule like this compound might behave in a solution, providing a more realistic picture of its conformational landscape.

A review of available scientific databases did not uncover any specific molecular dynamics simulation studies conducted on this compound to explore its conformational space.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactive Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. liverpool.ac.uk By using statistical methods and molecular descriptors (which quantify physicochemical properties like lipophilicity, electronic features, and steric parameters), QSAR can predict the activity of new, unsynthesized molecules. liverpool.ac.uk If bioactive derivatives of this compound were to be developed, QSAR modeling could be a valuable tool for designing new analogues with potentially enhanced or optimized activity, thereby guiding synthetic efforts and reducing the need for extensive experimental screening. nih.gov

No specific QSAR models for bioactive derivatives of this compound have been reported in the scientific literature reviewed for this article.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov The primary goal of docking is to predict the binding mode and affinity (often represented as a scoring function) of the ligand. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target, helping to identify potential drug candidates. If this compound or its derivatives were being investigated for a specific biological effect, molecular docking could be used to predict how they might interact with a target protein at the atomic level, providing hypotheses about their mechanism of action.

A search of the scientific literature did not yield any studies describing molecular docking simulations performed with this compound as a ligand to predict its interaction with specific biological targets.

Applications of Diethyl Methylenedicarbamate in Advanced Organic Synthesis

Diethyl Methylenedicarbamate as a Versatile Synthon for Complex Organic Molecules

In organic chemistry, a synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. nih.gov this compound functions as a versatile synthon due to the reactivity of its carbamate (B1207046) groups. chembk.com The N-H and C=O functionalities within the carbamate structure can participate in various chemical transformations, including acting as hydrogen bond donors and acceptors. researchgate.net This allows the molecule to be used as a foundational component for building larger, more intricate organic molecules. Its ability to serve as an intermediate in diverse synthetic pathways makes it a key component in the production of a wide range of organic compounds. chembk.com

Role in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

The carbamate functional group is a recurring motif in medicinal chemistry, and compounds containing this group are often used as intermediates in the synthesis of pharmaceuticals. google.com this compound serves as a synthetic raw material in the pharmaceutical sector. chembk.comlookchem.com Carbamates, in general, are recognized for their utility as protecting groups for amines in complex organic syntheses, a crucial step in the multi-stage production of many active pharmaceutical ingredients (APIs). google.com The physical and chemical properties of the carbamate group make it an effective and reliable component in the development of new therapeutic agents. google.com

Applications in Agrochemical and Specialty Chemical Synthesis

This compound is frequently employed as an intermediate in the synthesis of agricultural chemicals, particularly pesticides. chembk.comlookchem.com The carbamate class of compounds has a history of use in agriculture due to their biological activity. google.com A specific application involves the use of methylene (B1212753) dicarbamate as an organic solvent within nanoemulsion-based pesticide formulations. nih.govresearchgate.net These advanced formulations can improve the stability and efficacy of the active agrochemical ingredients, potentially leading to more effective pest control. nih.govresearchgate.net Beyond agrochemicals, the compound is also utilized in the synthesis of various specialty chemicals. justia.com

Utilization in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are of immense importance in medicinal and agricultural chemistry. openmedicinalchemistryjournal.comuomus.edu.iqmdpi.com Many pharmaceuticals and biologically active molecules feature heterocyclic cores. mdpi.com The synthesis of these rings is a central goal of organic chemistry. rsc.orgambeed.com Reagents containing functional groups like carbamates can serve as precursors in cyclization reactions to form various heterocyclic systems. The reactive sites within this compound present the potential for it to be used as a building block in the construction of such ring systems.

Potential Applications in Materials Science and Polymer Chemistry

The application of this compound extends into the realm of materials science and polymer chemistry. It is listed as a material building block, suggesting its role as a monomer or precursor for creating new materials. core.ac.uk Research has specifically identified its use in creating polymers, with "poly(this compound)" being developed for potential use in structural adhesives. This indicates that the compound can undergo polymerization, a process where individual monomer units link together to form a polymer chain, opening avenues for its use in creating novel materials with specific, engineered properties.

Interactive Data Table: Summary of Applications

| Field of Application | Specific Use | Key Function |

| Organic Synthesis | Versatile Synthon | Building block for complex molecules chembk.com |

| Pharmaceuticals | Synthetic Intermediate | Precursor for intermediates and APIs chembk.comgoogle.com |

| Agrochemicals | Pesticide Intermediate | Component in pesticide synthesis chembk.comlookchem.com |

| Agrochemicals | Formulation Component | Solvent in nanoemulsions nih.govresearchgate.net |

| Heterocyclic Chemistry | Potential Precursor | Building block for ring structures |

| Materials Science | Monomer | Synthesis of polymers like poly(this compound) |

| Materials Science | Structural Adhesives | Potential application of its polymer form |

Biological Activities and Pharmacological Potential of Diethyl Methylenedicarbamate and Its Analogues

Antimicrobial Activity Investigations

Carbamate (B1207046) derivatives have demonstrated notable antimicrobial properties. For instance, bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate), a compound structurally related to diethyl methylenedicarbamate through its methylene-bridged bis-carbamate core, has shown significant bactericidal activity. When incorporated into polymeric films, it exhibited sustained action against various pathogens, including Staphylococcus aureus and Escherichia coli. The proposed mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death.

The antimicrobial efficacy of carbamate analogues can be illustrated by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Antimicrobial Efficacy of a Methylene-Bridged Bis-Carbamate Analogue

| Pathogen | Minimum Inhibitory Concentration (MIC) | Method of Assessment |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | Broth microdilution |

| Escherichia coli | 1.0 mg/mL | Agar diffusion method |

| Pseudomonas aeruginosa | 0.75 mg/mL | Broth microdilution |

Furthermore, other carbamate derivatives have shown varied and potent antimicrobial activities. For example, a series of chlorinated arylcarbamoylnaphthalenylcarbamates demonstrated high antistaphylococcal activity, including against methicillin-resistant S. aureus (MRSA) strains. nih.gov Some of these compounds exhibited MICs in the nanomolar range, indicating potent antibacterial action. nih.gov The antimicrobial potential of such compounds underscores the possibility that this compound could also possess similar properties.

Anticancer Research and Cytotoxicity Studies

The carbamate moiety is present in several clinically used anticancer agents, and numerous studies have explored the cytotoxic potential of novel carbamate derivatives. Analogues of this compound have been investigated for their ability to inhibit cancer cell growth.

For example, certain carbamate insecticides have been shown to induce cytotoxicity through the induction of DNA damage. mdpi.comnih.gov Methomyl, a carbamate pesticide, has been observed to cause a significant increase in apoptosis in various cell lines in a concentration- and time-dependent manner. nih.gov

In the context of anticancer drug development, alkylcarbamates of 3-(9-acridinylamino)-5-hydroxymethylaniline (AHMA) have been synthesized and evaluated. Studies revealed that the AHMA-alkylcarbamates were more potent than the parent compounds. nih.gov Specifically, an ethylcarbamate derivative of AHMA showed potent cytotoxicity against human leukemic HL-60 cells and significant in vivo anticancer effects in mice. nih.gov

The cytotoxic activity of carbamate analogues is often quantified by the GI50 value, which represents the concentration of the compound that causes 50% inhibition of cell growth.

Table 2: Cytotoxic Activity of Selected Carbamate Analogues

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| AHMA-ethylcarbamate | Human Leukemia (HL-60) | Potent (specific value not provided) |

| Sucrose octa(N-ethyl)carbamate | Human Breast Cancer | 357.20 ± 14.12 |

| Sucrose octa(N-ethyl)carbamate | Human Colon Cancer | 332.43 ± 11.19 |

| Sucrose octa(N-ethyl)carbamate | Human Cervical Cancer | 282.67 ± 3.97 |

These findings suggest that the carbamate functional group can be a crucial component in the design of cytotoxic agents, and by extension, this compound may warrant investigation for its anticancer potential.

Mechanistic Elucidation of Biological Action

The biological effects of carbamates are often attributed to their ability to interact with and inhibit enzymes, as well as modulate various cellular pathways.

A primary mechanism of action for many carbamate compounds is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.govresearchgate.netacs.orgmdpi.comresearchgate.net These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine. Carbamates act as pseudo-irreversible inhibitors by carbamylating the serine residue in the active site of these enzymes, leading to their temporary inactivation. researchgate.netresearchgate.net

Biscarbamates, in particular, have been designed as selective inhibitors of BChE, which is a therapeutic target in Alzheimer's disease. mdpi.com These compounds have shown time-dependent inhibition with varying rate constants. mdpi.com The inhibitory potential is often expressed as the IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by half.

Table 3: Cholinesterase Inhibitory Activity of Carbamate Analogues

| Compound Type | Target Enzyme | IC50 Range |

|---|---|---|

| O-Aromatic (thio)carbamates | Acetylcholinesterase (AChE) | 38 - 90 µM |

| O-Aromatic (thio)carbamates | Butyrylcholinesterase (BChE) | 1.60 - 311.0 µM |

| Benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates | Butyrylcholinesterase (BChE) | 4.33 - >50 µM |

Given the well-established role of the carbamate group in cholinesterase inhibition, it is plausible that this compound could also exhibit inhibitory activity against these or other enzymes.

Carbamate compounds have been shown to modulate several critical biological pathways, particularly those involved in apoptosis (programmed cell death). Studies on various carbamate pesticides, such as ziram (B1684391), thiram (B1682883), maneb, and carbaryl, have demonstrated their ability to induce apoptosis in human natural killer cells and T lymphocytes. mdpi.comnih.govresearchgate.netresearchgate.net

The induction of apoptosis by these carbamates appears to be mediated by the activation of caspases, a family of proteases that are central to the apoptotic process, and the release of mitochondrial cytochrome-c. mdpi.comnih.gov For instance, ziram and thiram have been shown to significantly increase the intracellular levels of active caspase-3 and cause the release of cytochrome-c from mitochondria. nih.gov

Furthermore, some carbamate derivatives have been found to influence the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.govnih.govfrontiersin.orgyoutube.comresearchgate.net The NF-κB pathway is a crucial regulator of immune responses, inflammation, and cell survival. nih.govyoutube.comresearchgate.net The ability of carbamates to modulate such fundamental cellular pathways highlights their potential for therapeutic intervention in diseases where these pathways are dysregulated.

Structure-Activity Relationship (SAR) and Structural Optimization for Enhanced Bioactivity

The biological activity of carbamate derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided insights into how modifications to the carbamate molecule can influence its potency and selectivity.

For anticancer alkylcarbamates of AHMA, it was found that the cytotoxicity decreased with increasing length and size of the alkyl group on the carbamate nitrogen. nih.gov This suggests that smaller alkyl groups, such as the ethyl groups in this compound, may be favorable for cytotoxic activity in this particular scaffold.

In the context of cholinesterase inhibitors, the nature of the substituents on the carbamoyl (B1232498) nitrogen significantly influences the inhibitory potency and selectivity for AChE versus BChE. nih.gov For instance, N-methyl carbamates often show minimal enzyme subtype selectivity, while larger N-substituted groups can confer high selectivity for either AChE or BChE. nih.gov The presence of two diethylcarbamate moieties in this compound suggests that its interaction with enzymes could be influenced by the steric and electronic properties of the diethylamino groups.

Exploration of Other Biological Properties

Beyond antimicrobial and anticancer activities, carbamate analogues have been investigated for a range of other biological properties. For example, some carbamate derivatives have shown potential as neuroprotective agents by enhancing autophagy and inducing the anti-apoptotic protein Bcl-2. nih.gov Additionally, certain phenylcarbamate derivatives have demonstrated anti-inflammatory effects.

The diverse biological activities observed in carbamate analogues suggest that this compound could potentially exhibit a range of pharmacological effects. However, without direct experimental evidence, these remain speculative possibilities based on the established activities of structurally related compounds. Further research is necessary to elucidate the specific biological profile of this compound.

Analytical Methodologies for Diethyl Methylenedicarbamate Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating and analyzing chemical compounds. For carbamates like Diethyl methylenedicarbamate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable, each with its own set of advantages and challenges. worldwidejournals.com

HPLC is often the preferred method for the analysis of thermally labile compounds like many carbamates, as it avoids the high temperatures used in gas chromatography. emerginginvestigators.org Method development for this compound would typically involve optimizing several key parameters to achieve good separation and peak resolution.

Key Developmental Considerations for an HPLC Method:

Column Chemistry: A reversed-phase C8 or C18 column is commonly used for carbamate (B1207046) analysis. nih.govspkx.net.cn

Mobile Phase: The mobile phase usually consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). spkx.net.cnresearchgate.net Gradient elution, where the solvent composition is changed over time, may be necessary to separate the target analyte from impurities.

Detection: Ultraviolet (UV) detection is a common choice, with the wavelength set to an absorbance maximum for the carbamate structure, often around 210-225 nm. spkx.net.cnchromatographyonline.com For enhanced sensitivity and selectivity, post-column derivatization followed by fluorescence detection can be employed. This technique involves hydrolyzing the carbamate post-separation and reacting it with a reagent like o-phthalaldehyde (B127526) (OPA) to create a highly fluorescent product. nih.govacs.org

The following table outlines typical parameters used in HPLC methods for related carbamate compounds, which could serve as a starting point for developing a method for this compound.

Interactive Data Table: Example HPLC Parameters for Carbamate Analysis

| Parameter | Setting 1 | Setting 2 |

|---|---|---|

| Column | C18 reverse phase, 25 cm x 4.6 mm, 5 µm | C8, 15 cm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 3.2) (1:9) | Water:Methanol:Triethylamine (10:90:0.1, v/v; pH 5.5) |

| Flow Rate | 1.5 mL/min | 1.0 mL/min |

| Detector | UV at 210 nm | UV at 225 nm |

| Temperature | 40 °C | Ambient |

This data is illustrative and based on methods for other carbamate compounds. spkx.net.cnchromatographyonline.com

Gas chromatography is a powerful technique for separating volatile compounds. However, its application to carbamates, including potentially this compound, is challenging due to their thermal instability. emerginginvestigators.orgmdpi.com Carbamates can degrade in the high-temperature environment of the GC injection port, leading to poor reproducibility and inaccurate quantification. acs.org

To overcome these challenges, several strategies have been developed:

Derivatization: A common approach is to convert the carbamate into a more volatile and thermally stable derivative before GC analysis. mdpi.com Silylation is one such derivatization technique used for compounds like ethyl carbamate. rsc.org

Specialized Injection Techniques: The use of a septum-equipped temperature-programmable injector (SPI) can mitigate thermal degradation by introducing the sample at a lower initial temperature, which is then rapidly increased. mdpi.com

GC-Mass Spectrometry (GC-MS): When coupled with a mass spectrometer, GC becomes a powerful tool for both separation and identification. worldwidejournals.commdpi.com Even if thermal degradation occurs, it can sometimes be controlled to produce reproducible and identifiable degradation products, which can then be used for quantification. acs.org

The table below shows example parameters for GC analysis of related carbamates.

Interactive Data Table: Example GC Parameters for Carbamate Analysis

| Parameter | Setting 1 (Derivatized) | Setting 2 (Direct) |

|---|---|---|

| Column | SGE BPX-50, 60 m x 0.25 mm ID, 0.25 µm film | Capillary Column |

| Injector Temperature | 250 °C (with flash alkylation) | Programmable (e.g., 70°C to 300°C) |

| Oven Program | 70°C (1 min), then 10°C/min to 300°C (6 min) | Isothermal or Programmed |

| Carrier Gas | Helium | Helium |

| Detector | Mass Spectrometer (MS) | Flame Ionization Detector (FID) or MS |

This data is illustrative and based on methods for other carbamate compounds. nih.gov

Spectroscopic Quantification Methods

Spectroscopic methods are used to measure the interaction of electromagnetic radiation with a substance and are widely used for quantification.

UV-Visible Spectrophotometry: This technique is based on the absorption of light in the ultraviolet-visible region. A simple and rapid spectrophotometric method can be developed by measuring the absorbance of this compound at its wavelength of maximum absorption (λmax). For some carbamates, this is directly in the UV range, such as 279 nm for carbofuran. worldwidejournals.com The concentration can be determined by comparing the absorbance to a calibration curve prepared from standards. The sensitivity and specificity can sometimes be improved by measuring the absorbance of a hydrolysis product in an alkaline medium. worldwidejournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for both structural elucidation and quantification. Quantitative NMR (qNMR) can determine the concentration of a substance without the need for an identical standard of the analyte. mdpi.com The concentration of this compound could be determined by integrating the signals from its specific protons (¹H NMR) or carbons (¹³C NMR) relative to a known concentration of an internal standard. mdpi.com This technique is particularly valuable for purity assessment and the analysis of reaction mixtures.

Infrared (IR) and Raman Spectroscopy: While primarily used for qualitative analysis and functional group identification, FT-IR and Raman spectroscopy can also be used for quantification. rsc.org For instance, characteristic vibrational bands in the IR or Raman spectrum of a carbamate, such as those related to C=O, C-N, or N-H bonds, could be used to quantify the compound in a sample matrix by measuring the band intensity. rsc.org

Interactive Data Table: Principles of Spectroscopic Quantification Methods

| Technique | Principle of Quantification | Common Application |

|---|---|---|

| UV-Visible | Measures light absorbance at a specific wavelength, proportional to concentration (Beer-Lambert Law). worldwidejournals.com | Rapid quantification in solutions. emerginginvestigators.org |

| NMR | Signal intensity is directly proportional to the number of nuclei, allowing quantification against an internal standard. mdpi.com | Purity assessment and quantification in complex mixtures. |

| FT-IR / Raman | Intensity of characteristic vibrational bands is related to the concentration of the corresponding functional group. rsc.org | Identification and potential quantification in solid or liquid samples. rsc.org |

Crystallographic Analysis for Solid-State Structural Insights

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be crystallized, a single-crystal X-ray diffraction analysis would provide detailed structural information.

This analysis yields:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between chemical bonds.

Conformation: The exact spatial orientation of the molecule's functional groups.

Intermolecular Interactions: Information on how molecules pack together in the crystal lattice, including details on hydrogen bonding and other non-covalent interactions.

While no specific crystallographic studies for this compound were identified in the surveyed literature, the technique has been applied to more complex molecules containing carbamate functionalities, demonstrating its utility in confirming molecular structures and understanding their solid-state behavior. chromatographyonline.com Such an analysis would provide unequivocal proof of the structure of this compound.

Q & A

Q. What are the standard synthetic routes for diethyl methylenedicarbamate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via the reaction of methylenediisocyanate with ethanol under controlled conditions. A common method involves using a catalyst like dibutyltin dilaurate in an inert atmosphere to minimize side reactions such as oligomerization . Yield optimization requires precise stoichiometric ratios (e.g., 1:2 for methylenediisocyanate:ethanol) and temperature control (typically 60–80°C). Purity is assessed via HPLC or GC-MS, with impurities often arising from unreacted isocyanate or hydrolyzed byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the presence of carbamate groups (e.g., peaks at δ 3.3–4.2 ppm for ethoxy groups and δ 155–160 ppm for carbonyl carbons).

- FTIR : Strong absorption bands at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C stretch) validate the carbamate linkage.

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 207 (CHNO) confirm the molecular formula .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers away from moisture and heat to prevent hydrolysis or decomposition.

- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can reaction mechanisms and intermediates in this compound synthesis be elucidated?

Mechanistic studies employ density functional theory (DFT) to model the nucleophilic attack of ethanol on methylenediisocyanate. Transient intermediates like isocyanate-alcohol adducts are trapped using low-temperature NMR (-40°C) or characterized via time-resolved FTIR . Kinetic studies under varying pH and solvent polarity (e.g., THF vs. DMF) further clarify rate-determining steps.

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, thermal stability)?

Discrepancies in solubility data (e.g., in polar vs. nonpolar solvents) are addressed through:

- Controlled Replication : Standardizing solvent purity and temperature.

- DSC/TGA Analysis : Quantifying thermal degradation profiles (e.g., decomposition onset at ~200°C).

- Statistical Validation : Use ANOVA to assess inter-laboratory variability, with significance thresholds at p < 0.05 .

Q. How can computational chemistry predict this compound’s reactivity in polymer applications?

Molecular dynamics (MD) simulations model its crosslinking behavior in polyurethane systems. Parameters like glass transition temperature (Tg) and tensile strength are predicted using software (e.g., Materials Studio) by varying the carbamate-to-urethane ratio. Experimental validation via DMA and stress-strain testing confirms computational trends .

Q. What advanced methods detect and quantify trace byproducts in this compound synthesis?

- LC-QTOF-MS : Identifies low-abundance byproducts (e.g., methylenebisurea) with ppm-level sensitivity.

- Headspace GC-MS : Monitors volatile impurities like residual isocyanates.

- Isolation via Prep-HPLC : Purifies byproducts for structural NMR analysis .

Methodological Tables

Table 1. Key Reaction Parameters for this compound Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | >80°C increases side reactions |

| Catalyst (dibutyltin) | 0.5–1.0 wt% | Accelerates carbamate formation |

| Solvent | Dry toluene or DMF | Polar aprotic solvents enhance reactivity |

Table 2. Common Analytical Techniques and Their Applications

| Technique | Application | Detection Limit |

|---|---|---|

| HPLC-UV | Purity assessment | 0.1% impurities |

| C NMR | Structural confirmation | 1–5 mg sample |

| TGA | Thermal stability profiling | ±1°C accuracy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.